9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine
Overview
Description
9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine is a synthetic compound known for its antiviral properties It is a derivative of guanine, a nucleobase found in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine typically involves multiple steps:
Starting Material: The synthesis begins with guanine.
Alkylation: Guanine undergoes alkylation with a suitable alkylating agent to introduce the 2-methylidene group.
Phosphonomethoxy Group Introduction: The next step involves the introduction of the phosphonomethoxy group. This is usually achieved through a reaction with a phosphonomethylating agent under controlled conditions.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphonomethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the phosphonomethoxy group.
Scientific Research Applications
9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine has several scientific research applications:
Antiviral Research: It has shown significant antiviral activity against HIV types 1 and 2.
Biological Studies: Used in studies to understand the mechanism of action of antiviral agents.
Medicinal Chemistry: A valuable compound in the development of new antiviral drugs.
Industrial Applications: Potential use in the production of antiviral coatings and materials.
Mechanism of Action
The antiviral activity of 9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine is primarily due to its ability to inhibit viral replication. It targets the viral DNA polymerase enzyme, preventing the synthesis of viral DNA. This inhibition disrupts the replication cycle of the virus, thereby reducing the viral load in infected cells .
Comparison with Similar Compounds
Similar Compounds
9-(2-Phosphonomethoxyethyl)adenine (PMEA): Another antiviral compound with a similar mechanism of action.
2’,3’-Dideoxyinosine: An antiviral agent used in the treatment of HIV.
Uniqueness
9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine is unique due to its specific structure, which provides a favorable selectivity index compared to other antiviral agents. It is less toxic to human cells while maintaining potent antiviral activity .
Properties
IUPAC Name |
[4-(2-amino-6-oxo-1H-purin-9-yl)-2-methylidenebutoxy]methylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O5P/c1-7(4-21-6-22(18,19)20)2-3-16-5-13-8-9(16)14-11(12)15-10(8)17/h5H,1-4,6H2,(H2,18,19,20)(H3,12,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQPHHMIPYIKOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCN1C=NC2=C1N=C(NC2=O)N)COCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938797 | |
Record name | {[4-(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)-2-methylidenebutoxy]methyl}phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176434-89-2 | |
Record name | 9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176434892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {[4-(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)-2-methylidenebutoxy]methyl}phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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